molecular formula C22H22O2 B14647397 (5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene CAS No. 56183-11-0

(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene

Cat. No.: B14647397
CAS No.: 56183-11-0
M. Wt: 318.4 g/mol
InChI Key: GBSZBPHOEGGASD-YADHBBJMSA-N
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Description

(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene is an organic compound with a complex structure that includes multiple methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the cyclization of precursor molecules to form the tetraphene core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Introduction of Methyl Groups: Methyl groups are added through alkylation reactions, often using methyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

CAS No.

56183-11-0

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(5R,6S)-5,6-dimethoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene

InChI

InChI=1S/C22H22O2/c1-13-15-9-5-6-10-16(15)14(2)20-19(13)17-11-7-8-12-18(17)21(23-3)22(20)24-4/h5-12,21-22H,1-4H3/t21-,22+/m1/s1

InChI Key

GBSZBPHOEGGASD-YADHBBJMSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H](C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)OC

Canonical SMILES

CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)OC

Origin of Product

United States

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